1-Octanamine, sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

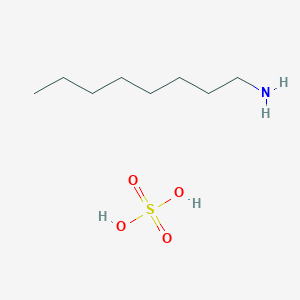

1-Octanamine, sulfate, also known as octylamine sulfate, is an organic compound with the molecular formula C8H19N. It is a derivative of octylamine, where the amine group is bonded to an octane chain. This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octanamine can be synthesized through the reaction of octyl halides with ammonia or amines. For example, heating octyl bromide with a concentrated solution of ammonia in ethanol can produce 1-octanamine . The reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas.

Industrial Production Methods: In industrial settings, 1-octanamine is often produced through the hydrogenation of nitriles or the reductive amination of aldehydes and ketones. These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Octanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions with halides to form secondary or tertiary amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halides like bromoethane or chloroethane are used in substitution reactions.

Major Products Formed:

Oxidation: Oximes, nitriles.

Reduction: Primary amines.

Substitution: Secondary and tertiary amines.

Scientific Research Applications

Chemical Properties and Structure

1-Octanamine, sulfate has the molecular formula C8H19N and is classified as a long-chain aliphatic amine. The compound features an amine group bonded to an octane chain, which contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances. This property is crucial for its use in surfactants and other applications.

Scientific Research Applications

This compound is utilized in various scientific research contexts, including:

- Organic Synthesis : It serves as a building block in the synthesis of complex organic compounds. The compound can undergo various reactions such as oxidation to form oximes and nitriles, or reduction to yield primary amines.

- Biochemical Studies : In biological research, this compound is employed as a surfactant in assays to study biological membranes and cellular interactions. Its ability to modulate membrane properties makes it useful in exploring cell signaling pathways.

- Corrosion Inhibition : The compound acts as a corrosion inhibitor in industrial applications, protecting metal surfaces from degradation due to environmental factors .

Industrial Applications

This compound finds extensive use in several industrial processes:

- Surfactants Production : It is a key ingredient in formulating surfactants used in detergents and personal care products. Its amphiphilic characteristics enhance the cleaning efficacy of these products .

- Polyurethane Foam Production : The compound is used as an intermediate in the formulation of polyol blends for producing flexible polyurethane foams. This application is critical in the manufacturing of insulation materials and cushioning products .

- Flotation Agents : In mineral extraction processes, particularly iron ore flotation, this compound functions as a flotation agent, improving the separation of minerals from ores .

- Asphalt Emulsions : It is also utilized in the formulation of asphalt emulsions for road construction and maintenance, enhancing the stability and performance of asphalt mixtures .

Environmental Considerations

While this compound has diverse applications, its environmental impact has been assessed due to its potential toxicity to aquatic organisms. Regulatory bodies have proposed risk management measures to mitigate exposure levels in surface waters . The proposed objectives aim to reduce concentrations of long-chain aliphatic amines like this compound to levels that are protective of human health and the environment.

Case Studies

Several studies highlight the applications of this compound:

- Study on Corrosion Inhibition : A research study demonstrated that 1-octanamine effectively inhibited corrosion on steel surfaces exposed to saline environments. The compound formed a protective film on metal surfaces that significantly reduced corrosion rates .

- Biological Activity Assessment : In another study investigating antimicrobial properties, derivatives of 1-octanamine were synthesized and tested against various pathogens. Results indicated promising antibacterial activity against resistant strains, suggesting potential applications in pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-octanamine, sulfate involves its interaction with molecular targets through its amine group. It can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The pathways involved include the modulation of membrane properties and the inhibition of specific enzymes.

Comparison with Similar Compounds

1-Hexanamine: A shorter chain amine with similar chemical properties but different physical properties.

1-Decanamine: A longer chain amine with higher hydrophobicity and different solubility characteristics.

1-Dodecanamine: An even longer chain amine with increased hydrophobic interactions.

Uniqueness: 1-Octanamine, sulfate is unique due to its optimal chain length, which provides a balance between hydrophobicity and solubility. This makes it particularly useful in applications where moderate hydrophobic interactions are required.

Properties

CAS No. |

50291-62-8 |

|---|---|

Molecular Formula |

C8H21NO4S |

Molecular Weight |

227.32 g/mol |

IUPAC Name |

octan-1-amine;sulfuric acid |

InChI |

InChI=1S/C8H19N.H2O4S/c1-2-3-4-5-6-7-8-9;1-5(2,3)4/h2-9H2,1H3;(H2,1,2,3,4) |

InChI Key |

GUDYRUSIDVNRPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.